Fmoc-met(O2)-OH Fmoc-met(O2)-OH
Brand Name: Vulcanchem
CAS No.: 163437-14-7
VCID: VC21538983
InChI: InChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)
SMILES: CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C20H21NO6S
Molecular Weight: 403.5 g/mol

Fmoc-met(O2)-OH

CAS No.: 163437-14-7

VCID: VC21538983

Molecular Formula: C20H21NO6S

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-met(O2)-OH - 163437-14-7

Description

Fmoc-met(O2)-OH, also known as N-(fluorenylmethoxycarbonyl)-S,S-dioxo-L-methionine, is a derivative of the amino acid methionine. It is commonly used in peptide synthesis due to its protective group, which facilitates the synthesis process by preventing unwanted side reactions. The compound has a molecular formula of C20H21NO6S and a molecular weight of approximately 403.5 g/mol .

Synthesis and Applications

Fmoc-met(O2)-OH is primarily used in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Fmoc group is easily removable under basic conditions, typically using piperidine, allowing for the sequential addition of amino acids to form peptides. The sulfone modification of methionine improves its stability against oxidation, which can be problematic in peptide synthesis .

Peptide Synthesis Process

  • Activation and Coupling: The carboxyl group of Fmoc-met(O2)-OH is activated using coupling reagents like HATU or DMTMM, followed by coupling to an amino group on a resin or another amino acid.

  • Fmoc Deprotection: The Fmoc group is removed using piperidine, exposing the amino group for the next coupling step.

  • Completion of Peptide Synthesis: The process is repeated with other amino acids until the desired peptide is formed.

Research Findings

Research on Fmoc-met(O2)-OH has focused on its stability and efficiency in peptide synthesis. Studies have shown that methionine derivatives like Fmoc-met(O2)-OH exhibit high coupling efficiency without the need for side-chain protection, which simplifies the synthesis process .

Stability and Coupling Efficiency

  • Stability: Fmoc-met(O2)-OH is stable under typical peptide synthesis conditions, with no significant degradation observed.

  • Coupling Efficiency: High coupling efficiency is reported, making it a reliable choice for peptide synthesis.

Commercial Availability and Handling

Fmoc-met(O2)-OH is commercially available from several suppliers, including aapptec and Watanabe Chemical Industries. It is recommended to store the compound in a cool, dry place to maintain its purity and stability .

SupplierProduct Details
aapptecCatalog Number: AFM104, CAS Number: 163437-14-7, Molecular Weight: 403.5 g/mol
Watanabe Chemical IndustriesProduct Code: M00330, CAS Number: 163437-14-7, Purity (HPLC): ≥97%
CAS No. 163437-14-7
Product Name Fmoc-met(O2)-OH
Molecular Formula C20H21NO6S
Molecular Weight 403.5 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfonylbutanoic acid
Standard InChI InChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)
Standard InChIKey KJLKPACOHZKRFM-UHFFFAOYSA-N
Isomeric SMILES CS(=O)(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Synonyms FMOC-MET(O2)-OH;163437-14-7;Fmoc-L-methioninesulfone;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfonyl)butanoicacid;C20H21NO6S;AmbotzFAA1406;PubChem22746;SCHEMBL3378520;MolPort-008-267-657;ZINC2526278;CF-830;QC-265;AKOS015911878;AM82148;AJ-37581;AK117091;KB-52101;FT-0082217;X6915;S-8003;I14-37429;(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(methylsulfonyl)butanoicacid
PubChem Compound 22490610
Last Modified Aug 15 2023

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